molecular formula C19H20O B13965305 Phenyl-(1-phenylcyclohexyl)methanone CAS No. 41848-75-3

Phenyl-(1-phenylcyclohexyl)methanone

Cat. No.: B13965305
CAS No.: 41848-75-3
M. Wt: 264.4 g/mol
InChI Key: YBSOJLSNLRKPHB-UHFFFAOYSA-N
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Description

Phenyl-(1-phenylcyclohexyl)methanone is an organic compound with the molecular formula C19H20O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further bonded to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-(1-phenylcyclohexyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with cyclohexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(1-phenylcyclohexyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding phenyl-(1-phenylcyclohexyl)methanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Phenyl-(1-phenylcyclohexyl)carboxylic acid.

    Reduction: Phenyl-(1-phenylcyclohexyl)methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl-(1-phenylcyclohexyl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural analogs are investigated for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing analgesic and anesthetic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of phenyl-(1-phenylcyclohexyl)methanone involves its interaction with specific molecular targets. For instance, its structural analogs, such as phencyclidine, bind to the N-methyl-D-aspartate (NMDA) receptor, blocking ion channels and modulating neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .

Comparison with Similar Compounds

Phenyl-(1-phenylcyclohexyl)methanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their pharmacological profiles and applications, highlighting the uniqueness of this compound in scientific research.

Properties

CAS No.

41848-75-3

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

phenyl-(1-phenylcyclohexyl)methanone

InChI

InChI=1S/C19H20O/c20-18(16-10-4-1-5-11-16)19(14-8-3-9-15-19)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

YBSOJLSNLRKPHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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